molecular formula C14H20N2 B14606874 5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole CAS No. 57933-35-4

5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B14606874
CAS No.: 57933-35-4
M. Wt: 216.32 g/mol
InChI Key: VRBPSCMJWXRFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a fused pyridine and indole ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . This method is known for its efficiency and high yield.

Another method involves the reduction of oxindoles to indoles, which can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . This method is particularly useful for synthesizing indole derivatives with specific substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Cl2, Br2, HNO3, H2SO4

Major Products

The major products formed from these reactions include various substituted indoles, ketones, carboxylic acids, and reduced indole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . Additionally, its interaction with neurotransmitter receptors in the brain can influence neurological functions .

Properties

CAS No.

57933-35-4

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-ethyl-8-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole

InChI

InChI=1S/C14H20N2/c1-3-16-13-5-4-10(2)8-11(13)12-9-15-7-6-14(12)16/h4-5,8,12,14-15H,3,6-7,9H2,1-2H3

InChI Key

VRBPSCMJWXRFEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCNCC2C3=C1C=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.